molecular formula C8H4BrN4NaO2 B6191328 sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate CAS No. 2648941-62-0

sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No. B6191328
CAS RN: 2648941-62-0
M. Wt: 291
InChI Key:
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Description

The compound seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a triazole ring, which is a class of five-membered ring compounds containing three nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate” were not found, related compounds have been synthesized using various methods. For instance, a series of novel pyrimidine-based thiourea compounds were synthesized using palladium-catalyzed Suzuki cross-coupling reactions .


Chemical Reactions Analysis

The compound, due to the presence of the pyridine and triazole rings, might be involved in various chemical reactions. For example, pyridine derivatives can be used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Pyridine is a colorless liquid with an unpleasant smell . It is miscible with water and most organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some pyrimidine-based thiourea compounds have shown potential for treating type II diabetes mellitus by inhibiting α-glucosidase .

Future Directions

The future directions would depend on the specific properties and potential applications of the compound. Pyridine and triazole derivatives are areas of active research due to their wide range of biological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate involves the reaction of 5-bromopyridin-3-amine with ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate followed by the conversion of the resulting intermediate to the sodium salt form.", "Starting Materials": [ "5-bromopyridin-3-amine", "ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 5-bromopyridin-3-amine (1.0 equiv) and ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate (1.2 equiv) in ethanol and heat the mixture at reflux for 24 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in water and add sodium hydroxide (1.2 equiv) to the solution. Stir the mixture at room temperature for 2 hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid to pH 2-3 and filter the resulting solid. Wash the solid with water and dry under vacuum to obtain the final product as the sodium salt form." ] }

CAS RN

2648941-62-0

Molecular Formula

C8H4BrN4NaO2

Molecular Weight

291

Purity

95

Origin of Product

United States

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